3-(Cyclobutylmethoxy)-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
3-(Cyclobutylmethoxy)-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with cyclobutylmethoxy and cyclopropyl groups, as well as a boronic ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine, such as cyclopropylamine, under basic conditions.
Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via nucleophilic substitution, where a cyclobutylmethanol derivative reacts with the benzamide core.
Formation of the Boronic Ester Moiety: The boronic ester moiety is introduced through a reaction with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethoxy)-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate halide partners for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3-(Cyclobutylmethoxy)-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or ligands for biological studies.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethoxy)-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The boronic ester moiety can interact with diols and other nucleophiles, making it useful in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
3-(Cyclobutylmethoxy)-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of cyclobutylmethoxy and cyclopropyl groups with a boronic ester moiety
Properties
Molecular Formula |
C21H30BNO4 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
3-(cyclobutylmethoxy)-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C21H30BNO4/c1-20(2)21(3,4)27-22(26-20)16-10-15(19(24)23-17-8-9-17)11-18(12-16)25-13-14-6-5-7-14/h10-12,14,17H,5-9,13H2,1-4H3,(H,23,24) |
InChI Key |
NLYUMTMVTNMYIW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCC3)C(=O)NC4CC4 |
Origin of Product |
United States |
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